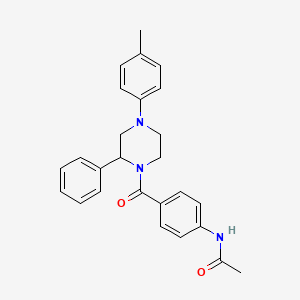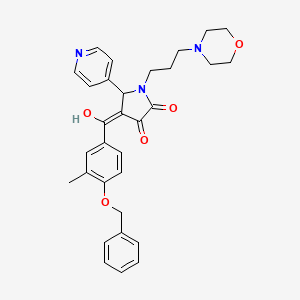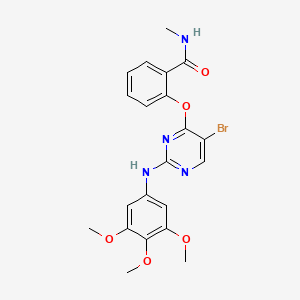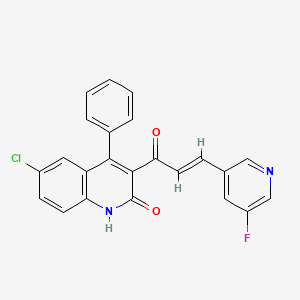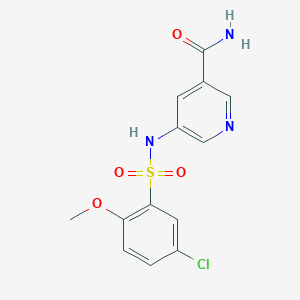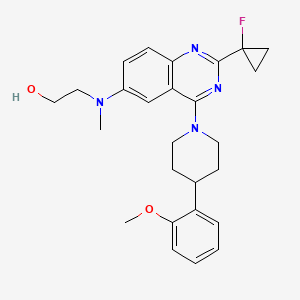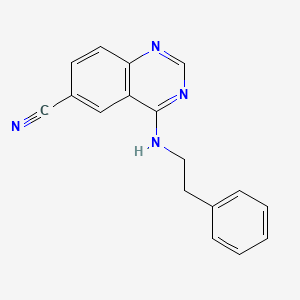
Senexin A
Vue d'ensemble
Description
Senexin A est un inhibiteur puissant et sélectif de la kinase dépendante des cyclines 8 et de la kinase dépendante des cyclines 19. Ces kinases font partie du complexe médiateur, qui joue un rôle crucial dans la régulation de la transcription des gènes. This compound a montré un potentiel prometteur dans diverses applications de recherche scientifique, en particulier dans la recherche sur le cancer, en raison de sa capacité à inhiber des activités transcriptionnelles spécifiques.
Applications De Recherche Scientifique
Senexin A has a wide range of applications in scientific research:
Cancer Research: It is used to study the role of cyclin-dependent kinase 8 and cyclin-dependent kinase 19 in cancer progression and to develop potential therapeutic strategies.
Gene Transcription Studies: this compound helps in understanding the regulation of gene transcription by inhibiting specific transcriptional activities.
Drug Delivery Systems: Research has explored the use of this compound in controlled drug delivery systems, such as graphene oxide-hybridized hyaluronic acid-based hydrogels.
Mécanisme D'action
Target of Action
Senexin A primarily targets Cyclin-dependent kinases 8 and 19 (CDK8/19) . CDK8 and CDK19 are important members of the cyclin-dependent kinase family associated with transcription and act as key “molecular switches” in the Mediator complex .
Mode of Action
This compound binds to CDK8/19 in an ATP-competitive manner . It inhibits the kinase activity of CDK8/19, thereby inhibiting p21-induced transcription . This interaction impairs the recruitment of RNA Polymerase II to the HIV-1 LTR, inhibiting the induction of HIV-1 expression in response to latency-reversing agents and T cell signaling agonists .
Biochemical Pathways
This compound affects the transcription-related processes by regulating gene expression through the Mediator complex . It plays a significant role in the regulation of HIV-1 transcription . The inhibition of CDK8/19 by this compound leads to the impairment of the NF-κB-dependent consensus promoter activity stimulated by p21 .
Pharmacokinetics (ADME Properties)
The optimization of these properties is crucial in the drug discovery process as they have a major impact on the likelihood of success of a drug .
Result of Action
The inhibition of CDK8/19 by this compound results in the suppression of p21-induced transcription . This action has been shown to antagonize HIV-1 reactivation and promote provirus latency in T cells . In the context of cancer, CDK8/19 inhibition by this compound can reverse doxorubicin-induced tumor-promoting paracrine activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of HIV-1, the efficacy of this compound in inhibiting viral replication was observed in response to T cell stimulation by PMA and ionomycin . .
Analyse Biochimique
Biochemical Properties
Senexin A interacts with CDK8 and CDK19, two important members of the cyclin-dependent kinase family . These interactions occur in an ATP-competitive manner . The nature of these interactions is inhibitory, with this compound effectively reducing the activity of these kinases .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the induction of HIV-1 expression in response to latency-reversing agents and T cell signaling agonists . It also impairs the recruitment of RNA Pol II to the HIV-1 LTR . In addition, this compound treatment reduces glycolytic and non-glycolytic capacity in both mock- and DENV2-infected samples .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with CDK8 and CDK19 . By binding to these kinases in an ATP-competitive manner, this compound inhibits their activity, leading to a reduction in p21-induced transcription . This can result in the reversal of doxorubicin-induced tumor-promoting paracrine activities .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For instance, treatment with Senexin B, a highly specific CDK8/19 inhibitor, predominantly downregulated gene expression after 3–5 hours; however, between 24 hours and 15 days, gene expression was primarily upregulated .
Dosage Effects in Animal Models
In animal models, this compound has been tested in combination with doxorubicin and other undisclosed chemotherapies for the treatment of lung, breast, colon, and prostate cancer . The effects of this compound vary with different dosages, and the compound has been shown to decrease tumor growth when used in combination with doxorubicin .
Metabolic Pathways
Given its role as a CDK8 inhibitor, it is likely that this compound interacts with various enzymes and cofactors within the cell .
Subcellular Localization
Given its role as a CDK8 inhibitor, it is likely that this compound localizes to the nucleus where CDK8 is typically found .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Senexin A implique plusieurs étapes, commençant par la préparation de la structure de base de la quinazoline. Les étapes clés comprennent :
Formation du noyau quinazoline : Elle est généralement obtenue par une réaction de cyclisation impliquant un dérivé d'acide anthranilique et un composé nitrile.
Réactions de substitution : Le noyau quinazoline subit diverses réactions de substitution pour introduire le groupe phényléthylamine et d'autres groupes fonctionnels.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des systèmes de synthèse et de purification automatisés. Les mesures de contrôle qualité sont strictes pour garantir la cohérence et la sécurité du produit final.
Analyse Des Réactions Chimiques
Types de réactions : Senexin A subit principalement des réactions de substitution au cours de sa synthèse. Il ne subit généralement pas de réactions d'oxydation ou de réduction dans des conditions standard.
Réactifs et conditions courants :
Réactifs de cyclisation : Dérivés d'acide anthranilique et composés nitriles.
Réactifs de substitution : Divers halogénures et amines.
Solvants : Les solvants courants incluent le diméthylsulfoxyde (DMSO) et l'acétonitrile.
Produits majeurs : Le produit majeur de ces réactions est le this compound lui-même, avec une pureté élevée obtenue grâce à un contrôle minutieux des conditions de réaction et des étapes de purification.
4. Applications de recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Recherche sur le cancer : Il est utilisé pour étudier le rôle de la kinase dépendante des cyclines 8 et de la kinase dépendante des cyclines 19 dans la progression du cancer et pour développer des stratégies thérapeutiques potentielles.
Études de la transcription des gènes : this compound aide à comprendre la régulation de la transcription des gènes en inhibant des activités transcriptionnelles spécifiques.
Systèmes de délivrance de médicaments : La recherche a exploré l'utilisation de this compound dans des systèmes de délivrance de médicaments contrôlés, tels que des hydrogels à base d'acide hyaluronique hybridé d'oxyde de graphène.
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la kinase dépendante des cyclines 8 et de la kinase dépendante des cyclines 19. Ces kinases sont impliquées dans la régulation de la transcription des gènes via le complexe médiateur. En inhibant ces kinases, this compound peut réduire la transcription des gènes impliqués dans la progression du cancer et d'autres maladies . L'inhibition est réalisée par une liaison compétitive au site de liaison de l'ATP des kinases .
Composés similaires :
Unicité de this compound : this compound est unique en raison de sa haute spécificité pour la kinase dépendante des cyclines 8 et la kinase dépendante des cyclines 19, ce qui en fait un outil précieux pour étudier ces kinases spécifiques sans effets hors cible. Sa capacité à inhiber sélectivement les activités transcriptionnelles en aval du facteur de transcription p21 le distingue encore des autres inhibiteurs .
Comparaison Avec Des Composés Similaires
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor that also targets cyclin-dependent kinase 8 but with less specificity.
Uniqueness of Senexin A: this compound is unique in its high specificity for cyclin-dependent kinase 8 and cyclin-dependent kinase 19, making it a valuable tool for studying these specific kinases without off-target effects. Its ability to selectively inhibit transcriptional activities downstream of p21 transcription factor further distinguishes it from other inhibitors .
Propriétés
IUPAC Name |
4-(2-phenylethylamino)quinazoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13/h1-7,10,12H,8-9H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJCNHGQFJFCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1366002-50-7 | |
| Record name | Senexin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



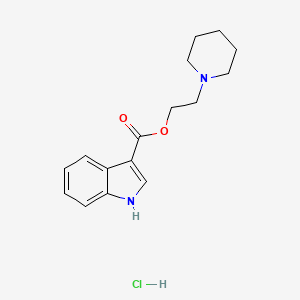
![(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid](/img/structure/B610706.png)
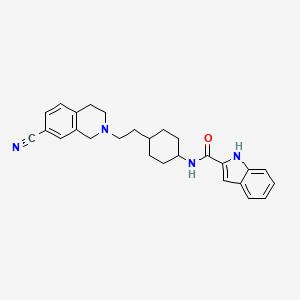
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B610715.png)
![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B610717.png)
